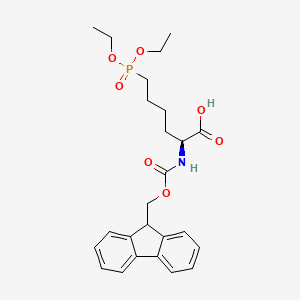

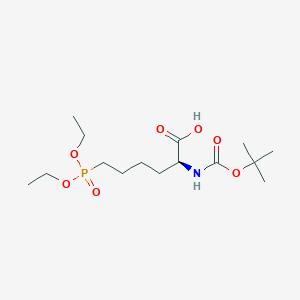

Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoicacid

Übersicht

Beschreibung

Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid is a biochemical used in proteomics research . It has a molecular weight of 367.37 and a molecular formula of C15H30NO7P .

Synthesis Analysis

The synthesis of Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid involves the protection of amino functions. The Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Boc-derivatives nicely complemented the corresponding benzyl carbamates (Cbz-compounds) which could be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia, conditions under which Boc is completely stable . Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .Molecular Structure Analysis

The molecular structure of Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid is represented by the formula C15H30NO7P . This indicates that the compound contains 15 carbon atoms, 30 hydrogen atoms, 1 nitrogen atom, 7 oxygen atoms, and 1 phosphorus atom.Chemical Reactions Analysis

The reactions involving Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid go to completion without the formation of any side-products within 24 hours, thereby eliminating the need for chromatographic purification . These stable amide derivatives can be smoothly reduced to the corresponding alcohols with sodium borohydride .Physical And Chemical Properties Analysis

The physical and chemical properties of Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid include a molecular weight of 367.37 and a molecular formula of C15H30NO7P . Additional properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid: is widely used in peptide synthesis. The Boc (tert-butyloxycarbonyl) group serves as a protective group for amines, particularly in the synthesis of peptides. It prevents unwanted side reactions by protecting the amine functionality during the coupling of peptide chains .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the synthesis of drug molecules. Its structure allows for the introduction of a phosphono group into the molecule, which can mimic the phosphate group. This is particularly useful in the development of enzyme inhibitors or molecules that interact with ATP-binding sites .

Organic Synthesis

The compound serves as a building block in organic synthesis. Its protected amine can undergo various chemical reactions without deprotection, which simplifies the synthesis process and increases the yield of the desired products .

Agricultural Chemistry

Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid: can be used to create novel agrochemicals. The phosphono group can confer herbicidal properties, and the compound can be further modified to enhance its activity and selectivity for specific crops or weeds .

Material Science

In material science, this compound can be used to modify surfaces or create polymers with specific functionalities. The Boc-protected amine can be used to introduce other functional groups that can alter the physical properties of materials .

Bioconjugation

This compound is also valuable in bioconjugation techniques. It can be used to attach biomolecules to various substrates or to each other, which is essential in the development of biosensors, diagnostic tools, and targeted drug delivery systems .

Each of these applications leverages the unique chemical properties of Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid , such as its protected amine group and the presence of the phosphono group, to fulfill specific roles in scientific research and development. The Boc group, in particular, is a versatile protecting group that is stable under a variety of conditions and can be removed under mild acidic conditions, making it a staple in modern synthetic chemistry .

Eigenschaften

IUPAC Name |

(2S)-6-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30NO7P/c1-6-21-24(20,22-7-2)11-9-8-10-12(13(17)18)16-14(19)23-15(3,4)5/h12H,6-11H2,1-5H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGFSGHCJKVTNM-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoicacid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(1-Piperidinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride](/img/structure/B1440403.png)

![Tert-butyl 2-(3,4-dimethylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1440404.png)

![N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1440406.png)

![2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1440409.png)

![trans-2-[Isopropyl(methyl)amino]cyclopentanol](/img/structure/B1440415.png)